molecular formula C11H17NO2 B13695225 1-(2-Ethoxyphenoxy)propan-2-amine

1-(2-Ethoxyphenoxy)propan-2-amine

Cat. No.: B13695225
M. Wt: 195.26 g/mol
InChI Key: ZPGZPXNCKGKLMF-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenoxy)propan-2-amine is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 g/mol. It is classified as an amine, a class of organic compounds that are derivatives of ammonia in which one or more hydrogen atoms have been replaced by organic groups. This particular compound is a primary amine, meaning its nitrogen atom is attached to one alkyl group and two hydrogen atoms. Its structure features a propan-2-amine chain linked to a 2-ethoxyphenoxy group, which consists of a phenoxy ring substituted with an ethoxy group at the ortho position. This β-amino alcohol scaffold is a privileged structure in medicinal chemistry, known for its presence in biologically active molecules and its utility as a synthetic intermediate. Compounds with this core structure have been investigated for their potential as inhibitors of signaling pathways, such as the Toll-like Receptor 4 (TLR4) pathway, which is implicated in inflammatory conditions. The presence of the ether and amine functional groups makes it a versatile building block for further chemical synthesis, including the development of more complex pharmaceutical intermediates. This product is provided exclusively for research and development purposes in a laboratory setting. It is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

1-(2-ethoxyphenoxy)propan-2-amine

InChI

InChI=1S/C11H17NO2/c1-3-13-10-6-4-5-7-11(10)14-8-9(2)12/h4-7,9H,3,8,12H2,1-2H3

InChI Key

ZPGZPXNCKGKLMF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1OCC(C)N

Origin of Product

United States

Molecular Interactions and Pharmacological Target Profiling of 1 2 Ethoxyphenoxy Propan 2 Amine and Its Analogues

Investigation of Receptor Binding Affinities and Selectivity

The binding affinity of a ligand for a receptor is a measure of how tightly it binds. High affinity often translates to higher potency. Selectivity, the ability of a compound to bind to a specific receptor subtype over others, is crucial for minimizing off-target effects. Compounds of the phenoxypropanamine class are known to interact with a variety of G protein-coupled receptors (GPCRs). wikipedia.orgwikipedia.org

Adrenergic receptors, or adrenoceptors, are a class of GPCRs that are targets for catecholamines like norepinephrine (B1679862) and epinephrine. wikipedia.orgwikipedia.org They are broadly classified into alpha (α) and beta (β) types, each with several subtypes. wikipedia.orgnih.gov The structure of 1-(2-Ethoxyphenoxy)propan-2-amine, specifically the phenoxypropanamine skeleton, is a classic pharmacophore found in many beta-adrenergic antagonists (beta-blockers).

Alpha-1 (α1) Adrenoceptors: These receptors, comprising α1A, α1B, and α1D subtypes, are primarily Gq protein-coupled. wikipedia.orgnih.gov Their activation leads to smooth muscle contraction, causing effects like vasoconstriction. wikipedia.org While the primary target for many phenoxypropanamines are beta-receptors, some analogues may exhibit affinity for alpha-receptors. For instance, some drugs are non-selective and act on both alpha and beta receptors. The affinity for α1-receptors is typically determined through competitive binding assays using a radiolabeled antagonist like ³H-prazosin. nih.gov

Beta-1 (β1) and Beta-2 (β2) Adrenoceptors: Beta-receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP). ebi.ac.ukyoutube.com β1-receptors are predominantly found in the heart, while β2-receptors are widespread, notably in the smooth muscle of the airways and blood vessels. youtube.comnih.govnih.gov Many analogues of this compound function as antagonists at these receptors. The affinity of such compounds for beta-receptors is often measured by their ability to inhibit the binding of a radioligand, such as [¹²⁵I]iodopindolol, to membranes prepared from tissues rich in these receptors. nih.gov For example, a series of 1-(substituted amino)-3-(4-indolyloxy)propan-2-ol derivatives showed a range of affinities for beta-receptors, with the most potent having Ki values of 2-5 nM. nih.gov The selectivity for β1 versus β2 is a key characteristic, with β1-selective blockers ("cardioselective") having fewer side effects related to β2-receptor blockade, such as bronchoconstriction. nih.gov The amino acids forming the binding pocket in β1 and β2 receptors are identical, but allosteric influences from surrounding residues can confer significant subtype selectivity. rcsb.org

Table 1: Adrenoceptor Binding Affinities of Representative Analogues

Beyond adrenoceptors, compounds with an amine structure can interact with other neurotransmitter receptors, such as those for serotonin (B10506) (5-hydroxytryptamine, 5-HT) and dopamine (B1211576) (DA).

Serotonin (5-HT) Receptors: The 5-HT receptor family is large and diverse, with at least 13 distinct GPCRs. nih.gov The 5-HT₂A receptor, for instance, is a target for both therapeutic drugs and substances of abuse. nih.gov The affinity of compounds for these receptors can be evaluated using radioligand binding assays, for example, using [³H]ketanserin for 5-HT₂ receptors. nih.gov Some molecules containing ethoxy groups have been shown to interact with serotonin receptors; for example, N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) acts as an irreversible antagonist at S2 serotonin receptors. nih.gov The interaction often involves a key bond between the protonated amine of the ligand and a specific aspartate residue (e.g., Asp155 in 5-HT₂A) within the receptor. nih.gov

Dopamine (DA) Receptors: Dopamine receptors are divided into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies. nih.gov The D2 receptor, in particular, is a primary target for antipsychotic medications. nih.gov Dopamine has a higher affinity for D2 receptors than D1 receptors. researchgate.net The affinity of new compounds for dopamine receptors is often tested via competition experiments with radiolabeled antagonists like [³H]raclopride or [³H]spiperone for D2-like receptors. researchgate.netguidetopharmacology.org Structurally related compounds to atypical antipsychotics have been shown to bind with high affinity (Ki values < 0.3 nM) to the D2 receptor subtype. researchgate.net

Table 2: Neurotransmitter Receptor Binding Affinities of Representative Analogues

The GPCR superfamily is the largest family of membrane-bound receptors and includes the adrenergic, serotonergic, and dopaminergic receptors discussed above. nih.gov These receptors share a common seven-transmembrane domain structure. nih.gov Given this structural similarity, ligands designed for one receptor may exhibit "off-target" binding to other GPCRs. The aminergic subfamily of GPCRs is particularly relevant, as it includes receptors for dopamine, serotonin, and epinephrine. nih.gov Furthermore, GPCR function can be modulated by interactions with other proteins, such as receptor activity-modifying proteins (RAMPs), which can alter their pharmacology and signaling. nih.gov Any comprehensive profiling of a compound like this compound would involve screening against a panel of various GPCRs to determine its selectivity profile.

Enzymatic Inhibition and Activation Studies

Amine oxidases are enzymes that catalyze the oxidation of amines. Monoamine oxidases (MAOs) are the most well-known and are critical for the metabolism of neurotransmitters. nih.govresearchgate.net

Monoamine Oxidase (MAO) Inhibition: MAOs exist in two isoforms, MAO-A and MAO-B. nih.gov MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a preference for phenylethylamine and is responsible for metabolizing dopamine. researchgate.net Inhibitors of MAO (MAOIs) can be non-selective or selective for one isoform and are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.govmdpi.com The potential for a compound to inhibit MAO is typically assessed by measuring the reduction in enzymatic activity using a substrate, with results expressed as an IC₅₀ (concentration causing 50% inhibition) or Ki (inhibition constant). mdpi.com For example, phenelzine (B1198762) is a non-selective, irreversible MAO inhibitor, while moclobemide (B1677376) is a reversible inhibitor of MAO-A. nih.gov The N-propargyl group is a common feature in many irreversible MAO inhibitors like selegiline, rasagiline, and clorgyline. nih.gov

Table 3: Inhibition Profiles of Representative Amine Oxidase Inhibitors

Beyond amine oxidases, the structural features of this compound suggest potential interactions with other enzyme families.

Cytochrome P450 (CYP) System: The CYP enzymes are a major family of metabolic enzymes. An analogue, (2R)-1-(2,6-dimethylphenoxy)propan-2-amine, is known to interact with CYP1A2 and CYP2D6. drugbank.com This indicates that compounds in this class are likely substrates for CYP-mediated metabolism, which is a critical factor in their pharmacokinetic profile.

Serine Hydrolases: Some compounds with related structural motifs have been found to inhibit other serine hydrolases. For instance, dual inhibitors of cytosolic phospholipase A2α (cPLA2α) and fatty acid amide hydrolase (FAAH) have been developed. nih.gov Both of these enzymes play roles in inflammatory and pain signaling. nih.gov The mechanism often involves the formation of a covalent bond with the active site serine residue. nih.gov

Transaminases: In enzymatic synthesis, simple amines can act as amine donors for transaminase enzymes. For example, 2-aminopropane can be used as an amine donor to stereoselectively synthesize other chiral amines from ketones. google.com This suggests that this compound could potentially act as a substrate or interact with transaminase enzymes in biological systems.

Ion Channel Modulation Research

While direct research on the ion channel modulation of this compound is not extensively documented in publicly available literature, the pharmacological profile of structurally related compounds, particularly those in the phenoxypropanamine class which includes many beta-adrenergic receptor antagonists (beta-blockers), offers valuable insights. Some beta-blockers are known to possess membrane-stabilizing activity (MSA), which is attributed to their ability to block sodium channels, a property similar to that of Class I antiarrhythmic agents. cvpharmacology.com This modulation of ion channels is generally considered a secondary characteristic to their primary beta-adrenoceptor antagonism.

It's important to note that the field of ion channel modulation is vast, with ongoing research revealing that various drugs can interact with ion channels in ways that were not initially anticipated. nih.gov The activity of ion channels is critical in a multitude of physiological processes beyond neuronal signaling, including cell cycle control, proliferation, and apoptosis, making them a significant target in drug discovery. nih.gov

Cellular Pathway Perturbations by this compound Analogues

The analogues of this compound, particularly those classified as beta-blockers and selective norepinephrine reuptake inhibitors like viloxazine, are known to perturb cellular pathways primarily through their interaction with G-protein coupled receptors (GPCRs).

In Vitro Signaling Cascade Analysis

The interaction of phenoxypropanamine analogues with GPCRs, such as beta-adrenoceptors, initiates a cascade of intracellular signaling events. Beta-adrenoceptors are canonically coupled to Gs-proteins, which, upon activation, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). cvpharmacology.com The increase in cAMP levels leads to the activation of protein kinase A (PKA), which then phosphorylates various downstream targets, including L-type calcium channels in cardiac cells, leading to increased calcium influx. cvpharmacology.com

However, recent research has unveiled a more complex picture of GPCR signaling, including the concept of "biased signaling." This phenomenon is observed with some beta-blockers, such as propranolol. Propranolol can act as an inverse agonist on the canonical Gs/cAMP pathway, leading to a decrease in cAMP levels. Simultaneously, it can act as a partial agonist for β-arrestin signaling, which can activate the mitogen-activated protein kinase (MAPK) pathway. researchgate.net This dual activity demonstrates that a single ligand can trigger different downstream signaling cascades from the same receptor.

Viloxazine, another analogue, functions as a selective norepinephrine reuptake inhibitor, but also demonstrates activity at serotonin receptors. It acts as an antagonist at 5-HT2B receptors and an agonist at 5-HT2C receptors. dovepress.comwikipedia.org These serotonin receptors are also GPCRs and their activation or inhibition leads to the modulation of various signaling pathways that are involved in mood and behavior. For example, 5-HT2 receptor signaling is intricately linked to the phosphoinositide signaling pathway.

The following table summarizes the in vitro receptor binding and functional activity of viloxazine, an analogue of this compound.

Receptor/TransporterBinding Affinity (Ki, nM)Functional ActivityDownstream Signaling Pathway Implicated
Norepinephrine Transporter (NET)155 - 630Inhibition of norepinephrine reuptakeModulation of noradrenergic signaling
Serotonin Transporter (SERT)17,300Weak inhibition of serotonin reuptakeMinimal impact on serotonergic signaling via reuptake
Dopamine Transporter (DAT)>100,000Negligible activityNo significant impact on dopaminergic signaling via reuptake
5-HT2B Receptor3,900AntagonistModulation of phosphoinositide signaling
5-HT2C Receptor6,400AgonistModulation of phosphoinositide signaling
α1B-Adrenergic ReceptorWeakAntagonistModulation of phosphoinositide signaling
β2-Adrenergic ReceptorWeakAntagonistModulation of adenylyl cyclase/cAMP signaling

Data compiled from multiple sources. dovepress.comwikipedia.org

Receptor Internalization and Desensitization Studies

Receptor internalization and desensitization are crucial mechanisms that regulate the duration and intensity of GPCR signaling. Chronic or intense agonist stimulation typically leads to the phosphorylation of the GPCR by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestins to the receptor.

The binding of β-arrestin can have two major consequences. Firstly, it sterically hinders the coupling of the receptor to its G-protein, leading to desensitization of the G-protein-mediated signaling pathway. Secondly, β-arrestin acts as a scaffold protein, recruiting components of the endocytic machinery, such as clathrin, which leads to the internalization of the receptor into endosomes. Once internalized, the receptor can either be dephosphorylated and recycled back to the cell surface (resensitization) or targeted for degradation in lysosomes (downregulation).

The specific pattern of internalization and desensitization can be ligand-dependent. For example, the biased agonism exhibited by some beta-blockers at the β2-adrenoceptor suggests that these ligands can differentially engage the G-protein and β-arrestin pathways, thereby influencing the long-term signaling properties and cellular localization of the receptor. While specific studies on this compound are lacking, the principles of receptor internalization and desensitization observed with its analogues are fundamental to understanding their long-term cellular effects.

Structure Activity Relationship Sar Studies and Molecular Design Principles for 1 2 Ethoxyphenoxy Propan 2 Amine Derivatives

Impact of Substituent Variations on Binding and Activity

The activity of aryloxypropanamine derivatives is highly sensitive to the nature and position of substituents on both the aromatic ring and the amino group. These modifications can drastically alter binding affinity, receptor selectivity (e.g., between β1 and β2-adrenergic receptors), and intrinsic activity (agonist versus antagonist).

Aromatic Ring Substitutions: The substitution pattern on the phenoxy ring is a key determinant of activity. In many beta-blockers, para-substitution on the phenyl ring is common. However, the ortho-substitution, as seen in 1-(2-Ethoxyphenoxy)propan-2-amine, is also crucial. The ethoxy group at the ortho position can influence the molecule's conformation and interaction with the receptor pocket through steric and electronic effects. Studies on related phenoxybenzamide derivatives have shown that moving a substituent from a meta to a para position can increase activity and selectivity by orders of magnitude. mdpi.com For instance, shifting a piperazinyl substituent from the meta to the para position on an aniline (B41778) ring of a related compound resulted in a significant increase in antiplasmodial activity, highlighting the spatial importance of substituents. mdpi.com

Amine Substitutions: The substituent on the nitrogen atom of the propan-2-amine side chain is critical for both potency and selectivity. Generally, a secondary amine is required for optimal activity. The size of the alkyl group on the nitrogen can modulate the compound's affinity for different receptor subtypes. For example, bulky substituents like isopropyl or tert-butyl groups are often found in potent beta-blockers. Furthermore, adding amide-containing substituents to the alkylamino portion can confer cardioselectivity, a desirable trait for certain therapeutic applications. nih.gov Research on 1-phenoxy-3-[[(substituted-amido)alkyl]amino]-2-propanols showed that these derivatives could be more potent than propranolol, with amidic substituents being particularly effective in conferring cardioselectivity. nih.gov

The following table summarizes the general effects of substituent variations on the activity of analogous aryloxypropanamine compounds.

Modification SiteSubstituent TypeObserved Effect on Activity (in Analogous Series)Reference
Aromatic Ring (Phenoxy)Para-substitutionOften enhances potency and can influence selectivity. nih.gov
Aromatic Ring (Phenoxy)Ortho-substitution (e.g., ethoxy)Influences conformation and electronic distribution, critical for receptor fit. youtube.com
Amine Side Chain (N-substituent)Small alkyl groups (e.g., Isopropyl)Generally required for potent β-blocking activity. nih.gov
Amine Side Chain (N-substituent)Bulky/Amido-alkyl groupsCan increase potency and confer cardioselectivity (β1-selectivity). nih.gov

Stereochemical Influence on Pharmacological Profiles

The this compound molecule contains a chiral center at the C2 position of the propane (B168953) chain. The spatial arrangement of the atoms around this center is a critical factor in its interaction with biological targets, which are themselves chiral. researchgate.netyoutube.combiomedgrid.combiomedgrid.com

For the vast majority of aryloxypropanamine beta-blockers, the pharmacological activity is highly stereoselective, with one enantiomer being significantly more potent than the other. ualberta.cachapman.edu The beta-blocking activity typically resides in the (S)-enantiomer, which can be over 100 times more active than its (R)-enantiomer counterpart. youtube.comresearchgate.net This pronounced stereoselectivity arises from the specific three-point interaction that the (S)-enantiomer can form with the amino acid residues within the binding pocket of the adrenergic receptor. The hydroxyl group, the secondary amine, and the aromatic ring are thought to be the key interacting moieties.

The differential activity of stereoisomers is a fundamental concept in pharmacology. The more active enantiomer is often termed the "eutomer," while the less active one is the "distomer." In some cases, the distomer is not merely inactive but can contribute to side effects or even have a different pharmacological profile. biomedgrid.com Therefore, the development of single-enantiomer (enantiopure) drugs is a common strategy to improve the therapeutic index. biomedgrid.com

The table below illustrates the stereoselective activity of well-known beta-blockers that share the aryloxypropanamine core structure.

Compound (Racemic)Active EnantiomerS:R Activity Ratio (approx.)Reference
Propranolol(S)-(-)-Propranolol>100 youtube.com
Atenolol(S)-Atenolol~33 ualberta.cachapman.edu
Metoprolol(S)-Metoprolol~530 ualberta.cachapman.edu

Conformational Analysis and Ligand-Receptor Fit

The ability of this compound and its derivatives to adopt a specific low-energy conformation is paramount for a successful fit into the receptor's binding site. Conformational analysis, the study of the energetics of different spatial arrangements of a molecule, is crucial for understanding this fit. ijpsr.comchemistrysteps.com

For aryloxypropanolamine compounds, a key conformational feature is the potential for intramolecular hydrogen bonding. Proton NMR studies on analogous 1-alkylamino-3-aryloxy-2-propanols suggest that in nonpolar environments, these molecules can exist in a stable, "rigid" conformation. nih.gov This conformation is stabilized by two intramolecular hydrogen bonds, forming a bicyclic-like chelated structure. This preferred conformation orients the key pharmacophoric elements—the aromatic ring, the ether oxygen, the hydroxyl group, and the ammonium (B1175870) group—in a precise spatial arrangement that is thought to mimic the conformation of endogenous catecholamines like norepinephrine (B1679862), allowing for effective receptor binding. nih.gov

The relative orientation of the hydroxyl group is a major point of difference when comparing the preferred conformations of aryloxypropanolamines and phenylethanolamines (like isoproterenol), which may account for the differences in their selectivity for β1 and β2-adrenergic receptor subtypes. nih.gov The ligand-receptor fit is therefore not a simple lock-and-key mechanism but a dynamic process where the ligand's ability to present the correct conformation at the active site determines its pharmacological outcome.

Scaffold Hopping and Bioisosteric Replacements

In modern drug design, scaffold hopping and bioisosteric replacement are powerful strategies used to optimize lead compounds or to discover novel chemical series with similar biological activity but improved properties. u-tokyo.ac.jp

Bioisosteric Replacements: A bioisostere is a functional group or moiety that can be exchanged for another while retaining the desired biological activity. cambridgemedchemconsulting.com For this compound derivatives, several bioisosteric replacements could be envisioned:

Aromatic Ring: The 2-ethoxyphenyl group could be replaced by other aromatic or heteroaromatic systems (e.g., pyridyl, thiophene) to modulate activity, selectivity, or pharmacokinetic properties. u-tokyo.ac.jp In recent years, non-classical, saturated bioisosteres like bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) have been successfully used as phenyl ring mimics, often leading to improved metabolic stability and solubility. nih.gov

Ether Linkage: The ether oxygen atom (-O-) could be replaced with other linkers such as a methylene (B1212753) ether (-OCH2-), a thioether (-S-), or a simple methylene (-CH2-), which would significantly alter the molecule's flexibility and electronic properties.

Amine/Hydroxyl Groups: Classical bioisosteric replacements for hydroxyl (-OH) or amine (-NH-) groups include fluorine (-F) or methoxy (B1213986) (-OMe) groups, although these would fundamentally change the hydrogen bonding capabilities of the molecule. cambridgemedchemconsulting.com

Scaffold Hopping: This strategy involves a more drastic change, where the entire aryloxypropanamine core is replaced with a structurally distinct scaffold that maintains the original pharmacophoric vector arrangement. The goal is to identify new, patentable chemical entities with potentially better drug-like properties. This is often achieved using computational methods that search for novel scaffolds capable of placing the key interacting groups (aromatic ring, hydrogen bond donor/acceptor, basic amine) in the same relative orientation as the original lead compound.

Preclinical Metabolic and Pharmacokinetic Investigations of 1 2 Ethoxyphenoxy Propan 2 Amine Analogues

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are crucial for predicting a compound's behavior in vivo. nuvisan.com These assays typically utilize liver fractions, such as microsomes or hepatocytes, from various species to estimate metabolic clearance. nuvisan.comresearchgate.netspringernature.com For analogues like Tamsulosin (B1681236), the liver is the primary site of metabolism. nih.govtandfonline.combrieflands.com

Studies using 9000g supernatants from rat liver, kidney, and intestinal homogenates demonstrated that Tamsulosin is rapidly metabolized in the liver, while metabolism in other organs or plasma is minimal. nih.govtandfonline.com The metabolic stability of a compound is often determined by incubating it with liver microsomes and measuring its disappearance over time. researchgate.netnih.gov This allows for the calculation of key pharmacokinetic parameters like intrinsic clearance (CLint) and metabolic half-life (t1/2). nuvisan.com These parameters show significant interspecies differences. For instance, the total blood clearance (CLB) of Tamsulosin was found to be 6.57 L/hr/kg in rats and 1.61 L/hr/kg in dogs, suggesting a "hepatic blood flow-limited" clearance in rats and an "intermediate flow-dependent" clearance in dogs. nih.govpsu.edupopline.org

Hepatocyte stability tests, which use whole liver cells, are considered to provide a more comprehensive assessment of drug metabolism compared to microsomal stability tests that use purified liver cell components. wuxiapptec.com For Tamsulosin analogues, cryopreserved hepatocytes are often used in suspension, with quantification performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com

Table 1: In Vitro Metabolic Parameters for Tamsulosin in Preclinical Species

ParameterRatDog
Total Blood Clearance (CLB) 6.57 L/hr/kg1.61 L/hr/kg
Oral Clearance (CLoral) 34.5 - 113.6 L/hr/kg3.01 - 3.99 L/hr/kg
Terminal Half-life (t1/2) (IV) 0.32 hr1.13 hr
Terminal Half-life (t1/2) (Oral) 0.99 - 1.15 hr1.27 - 1.68 hr
Data sourced from studies on the analogue Tamsulosin. nih.govpsu.edu

Identification of Metabolic Pathways and Metabolites in Preclinical Models

Following administration, Tamsulosin undergoes extensive metabolism. fda.govdrugs.com Studies in rats and dogs have identified several metabolic pathways. The primary routes of metabolism differ between species. nih.govtandfonline.com

In rats, the main metabolic transformations include:

De-ethylation of the o-ethoxyphenoxy moiety. nih.govtandfonline.com

Demethylation of the methoxybenzenesulphonamide moiety. nih.govtandfonline.com

Conjugation of the resulting metabolites with glucuronic acid and sulfuric acid. nih.govtandfonline.com

In dogs, the principal metabolic pathways are:

De-ethylation of the ethoxyphenoxy group. nih.govtandfonline.com

Sulfate (B86663) conjugation of the de-ethylated product. nih.govtandfonline.com

Oxidative deamination of the side chain. nih.govtandfonline.com

Eleven distinct metabolites have been identified in the urine and bile of rats and dogs. nih.govtandfonline.com The major metabolites of Tamsulosin have been characterized and retain some affinity for alpha-1 adrenoceptors, although generally less than the parent compound. nih.gov

Table 2: Major Metabolic Pathways and Metabolites of Tamsulosin in Preclinical Models

SpeciesPrimary Metabolic PathwayKey Metabolites Identified
Rat De-ethylation, Demethylation, Glucuronidation, SulfationM-1, M-4, A-1, Glucuronide and Sulfate conjugates nih.govtandfonline.compsu.edu
Dog De-ethylation, Sulfation, Oxidative DeaminationM-1, AM-1, Sulfate conjugates nih.govtandfonline.compsu.edu
Data derived from studies on the analogue Tamsulosin.

Absorption, Distribution, and Excretion (ADE) Studies in Animal Models

ADE studies are fundamental to understanding the pharmacokinetic profile of a compound. For Tamsulosin, these have been conducted in rats and dogs using radiolabeled compounds. tandfonline.com

After oral administration, Tamsulosin is rapidly absorbed, reaching maximum plasma concentrations within one hour in both rats and dogs. nih.govpsu.edu However, its absolute bioavailability (F) shows significant species and dose-dependent differences. nih.govpopline.org

In rats , the bioavailability is dose-dependent, increasing from 6.9% at a 1 mg/kg dose to 22.8% at a 10 mg/kg dose. nih.govpopline.org

In dogs , bioavailability is more consistent across doses, ranging from 29.7% to 42.0% over a 0.3-3 mg/kg dose range. nih.govpopline.org

This variation is attributed to differences in both hepatic metabolism and plasma protein binding between species. nih.govpsu.edu

Table 3: Bioavailability of Tamsulosin in Preclinical Species

SpeciesDoseAbsolute Bioavailability (F)
Rat 1 mg/kg6.9%
10 mg/kg22.8%
Dog 0.3 - 3 mg/kg29.7% - 42.0%
Data sourced from studies on the analogue Tamsulosin. nih.govpopline.org

The distribution of a compound throughout the body is influenced by its binding to plasma proteins. Tamsulosin is extensively bound to plasma proteins, primarily alpha-1 acid glycoprotein. fda.govnih.govnih.gov There are notable differences in binding across species, with plasma protein binding being 79.0-80.6% in rats and 90.2-90.3% in dogs. nih.govpopline.org

Following oral administration to rats, Tamsulosin distributes to various tissues. nih.gov Studies have shown a significant accumulation and sustained occupancy of alpha1-adrenoceptors in the prostate and submaxillary gland, which occurs rapidly and persists for over 12 hours, even as plasma concentrations decrease significantly. nih.gov In contrast, only slight or no change in binding was observed in the spleen, heart, or cerebral cortex. nih.gov The volume of distribution at steady state (Vdss) was reported as 2.86 L/kg in rats and 1.74 L/kg in dogs. psu.edu In dogs, Tamsulosin has been shown to accumulate in lower urinary tract tissue. researchgate.net

The routes of excretion for Tamsulosin and its metabolites vary between preclinical species. tandfonline.com After administration of a radiolabeled dose, the majority of radioactivity is recovered in the feces in rats, which is linked to extensive biliary excretion. tandfonline.com In dogs, the excretion is more balanced between urine and feces. tandfonline.com In human studies, approximately 76% of an administered dose was recovered in urine and 21% in feces over 168 hours, with less than 10% excreted as the unchanged parent compound. fda.govdrugs.comnih.gov The metabolites undergo extensive conjugation to glucuronide or sulfate before renal excretion. fda.govdrugs.com

Drug-Drug Interaction Potential at the Metabolic Level (e.g., Cytochrome P450 Inhibition)

Understanding a compound's potential for drug-drug interactions is a critical component of preclinical evaluation. Tamsulosin is extensively metabolized in the liver, primarily by Cytochrome P450 (CYP) enzymes. fda.govdrugs.comdrugbank.com In vitro studies using human liver microsomes have identified CYP3A4 and CYP2D6 as the major isoforms responsible for its metabolism. fda.govpsu.edudrugbank.compharmgkb.orgnih.gov

CYP3A4 is involved in the de-ethylation of Tamsulosin. drugbank.com

CYP2D6 is responsible for other metabolic transformations. psu.edudrugbank.com

Given that these enzymes metabolize many other drugs, there is a potential for competitive inhibition. fda.gov Inhibition of these hepatic drug-metabolizing enzymes can lead to increased exposure to Tamsulosin. fda.govdrugs.com For instance, co-administration with strong inhibitors of CYP3A4 (like ketoconazole) has been shown to significantly increase the maximum concentration (Cmax) and area under the curve (AUC) of Tamsulosin. drugs.comnih.gov Therefore, caution is advised when co-administering with strong inhibitors of CYP3A4 or CYP2D6. fda.gov Studies have also investigated the potential for Tamsulosin and its enantiomers to induce P-glycoprotein (P-gp) and CYP3A4, finding a concentration-dependent effect on PXR receptor activity, which regulates these proteins. nih.gov

Advanced Computational and Theoretical Studies of 1 2 Ethoxyphenoxy Propan 2 Amine

Molecular Docking Simulations for Target Identification and Ligand Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used for virtual screening and to understand potential biological targets of a compound. However, a thorough search of scientific literature and chemical databases yielded no specific molecular docking studies performed on 1-(2-Ethoxyphenoxy)propan-2-amine. Consequently, there is no available data on its potential biological targets or its binding interactions at a molecular level.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational flexibility of a molecule and its dynamic interactions with its environment, such as a biological receptor or solvent. This method is crucial for understanding the stability of a ligand-protein complex over time. At present, no molecular dynamics simulation studies specifically investigating the conformational stability or interaction dynamics of this compound have been published.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are instrumental in predicting the activity of new compounds based on their physicochemical properties. While QSAR studies have been conducted on broader classes of phenoxypropanamine derivatives, no QSAR models have been specifically developed or validated for this compound.

De Novo Drug Design Approaches Utilizing the this compound Scaffold

De novo drug design involves the computational generation of novel molecular structures with desired pharmacological properties. The this compound structure could potentially serve as a scaffold or starting point for such design efforts. However, there is no evidence in the current body of scientific literature of its use in any de novo drug design studies. Methodologies for scaffold-based design are well-established, but they have not been applied to this specific chemical framework.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are employed to investigate the electronic structure, reactivity, and other fundamental properties of a molecule. These calculations can provide insights into a molecule's stability, reactivity, and spectroscopic properties. A review of existing research indicates that no specific quantum chemical calculations have been reported for this compound. Therefore, data on its electronic properties, such as frontier molecular orbital energies (HOMO-LUMO) and electrostatic potential maps, are not available.

Analytical Methodologies for Research on 1 2 Ethoxyphenoxy Propan 2 Amine

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are indispensable for separating 1-(2-Ethoxyphenoxy)propan-2-amine from complex mixtures and for determining its purity. High-performance liquid chromatography and gas chromatography are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. vt.edu It is particularly powerful for the separation and quantification of components in a mixture.

A critical application of HPLC in the study of this compound is chiral separation. Since this compound possesses a chiral center, it exists as a pair of enantiomers. These stereoisomers can exhibit different pharmacological activities, making their separation and analysis essential. Chiral HPLC, which utilizes chiral stationary phases (CSPs), is the premier method for resolving these enantiomers. vt.eduyakhak.orgmdpi.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have proven effective in the enantiomeric resolution of chiral amines. yakhak.orgmdpi.com The separation mechanism on these CSPs often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which differ for each enantiomer, leading to their differential retention and separation. The choice of mobile phase, often a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like an alcohol, is crucial for optimizing the separation. vt.edu The addition of acidic modifiers to the mobile phase can also significantly enhance the chiral separation of basic compounds like amines. nih.gov

Table 1: Exemplary Chiral HPLC Parameters for Amine Separation

ParameterCondition
Column Chiralpak® IE, Chiralcel® OD-H
Mobile Phase Hexane/2-Propanol mixtures
Detection UV, Fluorescence
Flow Rate 1.0 mL/min

This table provides a general overview of typical conditions and is not specific to this compound.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. For the analysis of amines like this compound, GC can be employed to assess purity and identify potential volatile impurities. bre.com The technique separates components of a sample based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a column.

A challenge in the GC analysis of amines is their tendency to adsorb onto the column, which can lead to poor peak shape and reduced resolution. bre.comnih.gov To overcome this, derivatization is often employed. Derivatizing the amine with a reagent like trifluoroacetic anhydride (B1165640) (TFAA) can improve its volatility and reduce its polarity, leading to better chromatographic performance. h-brs.de The choice of a suitable column, such as one with a Tenax-GC packing, can also be critical for achieving good separation of amines. bre.com

Spectroscopic Methods for Structural Elucidation and Characterization

Spectroscopic techniques are vital for confirming the identity and elucidating the detailed molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. docbrown.infodocbrown.info

In the ¹H NMR spectrum of a compound like this compound, the chemical shifts, splitting patterns (multiplicity), and integration of the signals reveal the number of different types of protons and their neighboring protons. docbrown.info For instance, the protons on the aromatic ring, the ethoxy group, the propanamine backbone, and the amine group would all appear at distinct chemical shifts.

The ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule. docbrown.info Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton of the compound.

Mass Spectrometry (MS) and LC-MS/MS

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can be used to deduce its elemental composition. docbrown.info The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. docbrown.info

When coupled with a separation technique like Liquid Chromatography (LC), the resulting LC-MS/MS (tandem mass spectrometry) system is a powerful tool for both qualitative and quantitative analysis. nih.gov LC-MS/MS allows for the separation of components in a mixture followed by their individual mass analysis. nih.gov This is particularly useful for identifying and quantifying trace levels of compounds in complex matrices. The precursor ion is selected and fragmented to produce product ions, and this specific transition can be monitored for highly selective and sensitive detection. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. docbrown.info The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For this compound, the IR spectrum would show characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl and aromatic groups, C-O stretching of the ether linkage, and aromatic C=C bending vibrations. wpmucdn.com

Table 2: Characteristic IR Absorption Ranges for Functional Groups in this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)
Primary AmineN-H Stretch3500 - 3300 (two bands)
Primary AmineN-H Bend1650 - 1580
AlkylC-H Stretch3000 - 2850
AromaticC-H Stretch3100 - 3000
EtherC-O Stretch1260 - 1000
AromaticC=C Bending1600 and 1475

This table provides general ranges for the indicated functional groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption in the UV region due to π → π* transitions in the benzene (B151609) ring. nih.gov The wavelength of maximum absorbance (λmax) can be useful for quantitative analysis and for confirming the presence of the aromatic chromophore.

Advanced Methods for Enantiomeric Excess Determination

The determination of the enantiomeric excess (ee) of this compound is a critical aspect of its research and development, ensuring the purity and stereochemical integrity of the compound. Advanced analytical methodologies, including High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed for this purpose. These techniques offer high resolution and sensitivity for the separation and quantification of the individual enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC stands as a primary and robust method for the enantioselective analysis of chiral amines like this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used and have demonstrated considerable success in resolving a variety of chiral compounds. nih.govmedwinpublishers.com

The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation. For primary amines, derivatization is sometimes employed to enhance interaction with the CSP and improve chromatographic behavior. However, direct separations on CSPs are often preferred to avoid potential racemization or kinetic resolution issues associated with derivatization.

Research on structurally similar compounds, such as aryloxypropanolamines, has shown that columns like Chiralcel OD-H (cellulose-based) and Chiralpak AD (amylose-based) can provide excellent enantioseparation under normal-phase conditions. researchgate.net The mobile phase typically consists of a mixture of a non-polar solvent like n-hexane and a polar alcohol such as isopropanol (B130326) or ethanol, which acts as a competitor for the interaction sites on the CSP. The addition of small amounts of an acidic or basic additive to the mobile phase can significantly improve peak shape and resolution for amine compounds. chromatographyonline.com

Table 1: Illustrative Chiral HPLC Conditions for the Separation of Aryloxypropanamine Analogues

ParameterCondition
Chiral Stationary Phase Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 0.5 mL/min
Temperature 25 °C
Detection UV at 254 nm

This table is illustrative and based on methods developed for structurally similar phenoxy derivatives of propanolamines. researchgate.net

Capillary Electrophoresis (CE)

Capillary Electrophoresis has emerged as a powerful and versatile technique for the enantiomeric separation of a wide range of compounds, including primary amines. nih.gov In CE, separation is achieved based on the differential migration of ions in an electric field. For chiral separations, a chiral selector is added to the background electrolyte.

Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE for the enantioseparation of amines. nih.gov These cyclic oligosaccharides form inclusion complexes with the enantiomers, and the stability of these diastereomeric complexes differs, leading to different electrophoretic mobilities. The choice of cyclodextrin, its concentration, the pH of the background electrolyte, and the applied voltage are all critical parameters that need to be optimized for successful separation.

For primary amines like this compound, which are protonated at low pH, a low pH buffer is typically used. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used chiral selector that has shown good enantioselectivity for aryloxyphenoxypropanoic acids, which are structurally related to the target compound. nih.gov

Table 2: Representative Capillary Electrophoresis Conditions for Enantioseparation of Aromatic Amines

ParameterCondition
Chiral Selector Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Background Electrolyte Phosphate buffer (e.g., 50 mM, pH 2.5)
Applied Voltage 15-25 kV
Temperature 25 °C
Detection UV at 214 nm

This table provides representative conditions based on the enantioseparation of analogous aromatic amines and related structures. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a distinct approach for determining enantiomeric excess, often without the need for physical separation of the enantiomers. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

When a chiral solvating agent is added to a solution of a racemic mixture, it forms transient diastereomeric complexes with each enantiomer. These complexes have slightly different chemical environments, which can lead to the appearance of separate signals for the corresponding nuclei in the NMR spectrum. The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio. For chiral amines, acidic CSAs are often effective.

Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into a mixture of diastereomers through a chemical reaction. These diastereomers have distinct NMR spectra, allowing for the determination of their ratio. A simple and effective method for primary amines involves condensation with 2-formylphenylboronic acid and an enantiopure binaphthol derivative to form diastereomeric iminoboronate esters, which exhibit well-resolved signals in their ¹H NMR spectra. nih.govresearchgate.net

Research on the antiarrhythmic drug Mexiletine, 1-(2,6-dimethylphenoxy)-2-propanamine, a close structural analogue of this compound, has demonstrated the successful use of optically active mandelic acid analogues as chiral solvating agents for the direct ¹H-NMR determination of its enantiomeric composition. arkat-usa.org

Table 3: Example of NMR Method for Enantiomeric Excess Determination of a Mexiletine Analogue

ParameterCondition
Technique ¹H-NMR Spectroscopy
Chiral Solvating Agent (S)-2-Phenoxyphenylacetic acid
Solvent Chloroform-d (CDCl₃)
Temperature Room Temperature
Observed Nuclei Methyl doublets and methine multiplets of the propanamine moiety

This table is based on the methodology developed for the determination of enantiomeric excess of Mexiletine. arkat-usa.org

Future Research Directions and Potential Applications in Medicinal Chemistry

Design of Novel Bioactive Compounds based on the Ethoxyphenoxypropanamine Framework

The design of new therapeutic agents often relies on the principle of structure-activity relationships (SAR), where systematic modifications of a lead compound are made to optimize its biological activity, selectivity, and pharmacokinetic properties. nih.govmdpi.com The ethoxyphenoxypropanamine framework is ripe for such exploration. Medicinal chemists can use this scaffold as a template to generate libraries of new compounds for screening. nih.gov

Key research activities in this area would involve:

Systematic Structural Modifications: Researchers can synthesize analogues by altering several key positions on the molecule. Modifications could include changing the substituent on the phenyl ring (e.g., replacing the ethoxy group with other alkoxy, halo, or alkyl groups), altering the length or branching of the alkyl chain, and substituting the primary amine with secondary or tertiary amines or other functional groups.

Conformational Restriction: Introducing elements like cyclopropane (B1198618) rings or other rigid linkers can lock the molecule into specific conformations. nih.gov This strategy can lead to higher affinity and selectivity for a specific biological target by reducing the entropic penalty of binding.

Stereochemical Analysis: The propan-2-amine moiety contains a chiral center. It is crucial to synthesize and test individual enantiomers, as biological activity is often highly stereospecific. For example, in related quinoxaline-2,3-diones, the S-isomer was found to be 160-fold more potent in binding assays than the R-isomer. nih.gov

Below is a table illustrating potential design strategies for novel compounds based on the 1-(2-ethoxyphenoxy)propan-2-amine framework.

Modification Strategy Example Modification Intended Outcome Relevant Precedent/Concept
Phenyl Ring Substitution Replace 2-ethoxy with 4-chloro or 2,6-dimethoxy groupsModulate receptor affinity and selectivity; alter metabolic stability.Introduction of a 4-chloro substituent on a related open-phendioxan structure enhanced antitumor activity in PC-3 cells. nih.gov
Alkyl Linker Modification Extend or shorten the propyl chain (e.g., to ethyl or butyl)Optimize spacing and orientation for binding to the target protein.The length of the linker between aromatic moieties and the amine is critical for affinity in many pharmacophores.
Amine Group Derivatization Convert the primary amine to a secondary or tertiary amine (e.g., N-ethyl)Alter hydrogen bonding capacity, lipophilicity, and pKa, potentially improving cell permeability and target engagement.N-substitution is a common strategy to fine-tune the pharmacological profile of amine-containing drugs.
Chiral Resolution Synthesize and isolate the pure (R)- and (S)-enantiomersIdentify the eutomer (the more active enantiomer) and improve the therapeutic index.The (R)-enantiomer of Tamsulosin (B1681236) is the active form used for treating benign prostatic hyperplasia. googleapis.com

Exploration of New Molecular Targets

A significant area of future research is the identification of the specific biological targets for compounds derived from the ethoxyphenoxypropanamine framework. While the targets of the parent compound are not established, the structural similarity to known drugs provides a logical starting point. For instance, related structures are known to interact with G-protein coupled receptors (GPCRs), such as α1-adrenergic receptors. nih.govgoogleapis.com

Future research would likely involve:

Broad Phenotypic Screening: Testing new analogues in cell-based assays that measure broad physiological outcomes (e.g., cell proliferation, inflammation, or neurotransmission) can uncover unexpected therapeutic potential. frontiersin.org

Target Deconvolution: Once a compound shows interesting activity in a phenotypic screen, chemical proteomics and affinity-based methods can be used to identify its direct molecular target(s). researchgate.net

Receptor Profiling: Screening compound libraries against large panels of known receptors and enzymes can efficiently map their selectivity profile and identify primary targets as well as potential off-target interactions.

The table below outlines potential molecular target classes for compounds based on the ethoxyphenoxypropanamine scaffold.

Potential Target Class Rationale Example Targets Screening Method
G-Protein Coupled Receptors (GPCRs) The phenethylamine (B48288) and related structures are classic GPCR ligand motifs.Adrenergic, Serotonergic, Dopaminergic ReceptorsRadioligand Binding Assays, Functional Assays (e.g., cAMP or calcium flux)
Ion Channels Amine-containing compounds are known to modulate various ion channels.Sodium, Potassium, Calcium ChannelsElectrophysiology (Patch-Clamp), Ion Flux Assays
Enzymes The amine or other parts of the scaffold could fit into the active or allosteric sites of enzymes.Serine Hydrolases (e.g., FAAH), Kinases, PhosphodiesterasesEnzyme Inhibition Assays, Activity-Based Protein Profiling (ABPP) researchgate.net
Nuclear Receptors Some synthetic ligands can modulate the activity of these transcription factors. frontiersin.orgFXR, PPARsReporter Gene Assays, Co-activator Recruitment Assays

Development of Advanced Synthetic Strategies

To facilitate the exploration of the ethoxyphenoxypropanamine framework, the development of efficient, scalable, and versatile synthetic methods is essential. While classical methods, such as the reaction of 2-ethoxyphenol (B1204887) with a halo-propanamine derivative or the Gabriel synthesis using potassium phthalimide, are feasible, modern strategies can offer significant advantages. google.com

Future synthetic development could focus on:

Asymmetric Synthesis: Developing robust methods to control the stereochemistry at the chiral center is paramount. This can involve using chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions. nih.gov

Biocatalysis: The use of enzymes, such as transaminases, can provide a green and highly selective route to chiral amines from the corresponding ketone precursor. google.com This approach often proceeds with high enantiomeric excess under mild reaction conditions.

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, safety, and scalability compared to traditional batch processing, which is particularly useful for generating compound libraries.

A comparison of potential synthetic approaches is provided in the table below.

Synthetic Method Description Advantages Challenges
Classical Synthesis Multi-step synthesis involving protection/deprotection and nucleophilic substitution (e.g., Williamson ether synthesis followed by amination). google.comWell-established chemistry, versatile for small-scale synthesis.Often requires harsh reagents, may produce significant waste, and can be lengthy.
Asymmetric Catalysis Use of a chiral catalyst to induce stereoselectivity in a key bond-forming step.Can provide high enantiomeric excess; catalytic nature reduces waste.Catalyst development can be complex and expensive; optimization is often required.
Biocatalytic Synthesis Employs an isolated enzyme (e.g., a transaminase) to convert a prochiral ketone to a chiral amine. google.comExtremely high stereoselectivity (>99% ee), mild reaction conditions (aqueous buffer, room temp), environmentally friendly.Enzyme stability and substrate scope can be limiting; requires specific enzyme for desired stereoisomer.
Reductive Amination A one-pot reaction of a ketone precursor with an amine source (e.g., ammonia) and a reducing agent.High efficiency and atom economy.Controlling stereoselectivity can be difficult without a chiral catalyst or reagent.

Applications in Chemical Biology Research

Beyond their potential as therapeutics, molecules derived from the this compound scaffold can be powerful tools for basic biological research. By modifying the structure to create chemical probes, researchers can investigate complex biological systems with high precision. nih.govnih.gov A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing for its study in living cells or organisms. frontiersin.orgeubopen.org

The development of chemical probes from this scaffold would involve:

Probe Design and Synthesis: A lead compound with high affinity and selectivity for a target would be functionalized with a reporter tag (e.g., a fluorophore for imaging or a biotin (B1667282) tag for affinity purification) and often a photo-reactive group for covalent cross-linking to its target. frontiersin.org

Target Validation and Engagement: Probes can be used to confirm that a drug candidate engages its intended target in cells at relevant concentrations.

Imaging and Localization: Fluorescently tagged probes can be used in advanced microscopy techniques to visualize the subcellular localization of a target protein in real-time. nih.gov

This table outlines the components of a hypothetical chemical probe based on the this compound framework.

Probe Component Function Example
Binding Moiety (Warhead) Provides affinity and selectivity for the protein target.The optimized this compound analogue.
Reporter Tag Enables detection and visualization or purification of the probe-protein complex.Biotin, Fluorescein, Rhodamine.
Reactive Group (Optional) Forms a covalent bond with the target protein upon activation (e.g., by UV light), enabling stable labeling.Diazirine, Benzophenone.
Linker Connects the binding moiety to the reporter tag without interfering with target binding.Polyethylene glycol (PEG) chain, simple alkyl chain.

By pursuing these avenues of research, the scientific community can unlock the full potential of the this compound framework, potentially leading to new medicines and a deeper understanding of human biology.

Q & A

Q. What are the optimal synthetic routes for 1-(2-Ethoxyphenoxy)propan-2-amine, and how do reaction conditions influence yield?

A two-step approach is commonly employed:

  • Step 1 : Alkylation of 2-ethoxyphenol with a brominated propane derivative (e.g., 1-bromo-2-methylpropane) in the presence of a base (e.g., K₂CO₃) to form the ether intermediate.
  • Step 2 : Amination via the Gabriel synthesis or reductive amination to introduce the amine group.
    Reaction temperature (70–90°C) and solvent polarity (e.g., DMF or acetonitrile) critically affect yield. Lower temperatures favor selectivity but prolong reaction time .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase (acetonitrile:water, 60:40 v/v) resolves impurities .
  • Spectroscopy : ¹H/¹³C NMR confirms the ethoxyphenoxy and propan-2-amine moieties. Key signals include δ 1.35 ppm (triplet, –OCH₂CH₃) and δ 2.65 ppm (singlet, –NH₂) .

Q. What stability-indicating assays are recommended for this compound under varying pH and temperature conditions?

  • Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), basic (NaOH, pH 12), and oxidative (H₂O₂) conditions at 40–60°C for 24–48 hours.
  • Analysis : Monitor degradation products via HPLC-MS. The ethoxyphenoxy group is prone to hydrolysis under acidic conditions, forming 2-ethoxyphenol and propan-2-amine derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes on the phenoxy ring) influence the compound’s reactivity and biological activity?

  • Substituent Effects : Electron-donating groups (e.g., –OCH₃ at the para position) enhance metabolic stability but reduce solubility. Halogen substituents (e.g., –Cl) increase receptor binding affinity in vitro .
  • Case Study : Replacing the ethoxy group with a methylsulfanyl group (as in 1-(methylsulfanyl)propan-2-amine) alters redox behavior, as shown by cyclic voltammetry .

Q. What computational strategies predict the compound’s pharmacokinetic and receptor-binding properties?

  • Molecular Dynamics (MD) : Simulate interactions with serotonin receptors (e.g., 5-HT₂A) using software like AutoDock Vina. The propan-2-amine moiety shows strong hydrogen bonding with Asp155 .
  • ADMET Prediction : Tools like SwissADME estimate moderate blood-brain barrier permeability (logBB = 0.3) and CYP2D6-mediated metabolism .

Q. What methodologies resolve enantiomers of this compound, and how do stereoisomers differ in bioactivity?

  • Chiral Separation : Use HPLC with a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min). The (R)-enantiomer exhibits higher affinity for adrenergic receptors in radioligand assays .
  • Synthesis of Enantiopure Forms : Asymmetric catalysis with BINAP ligands achieves >90% enantiomeric excess .

Q. How can in vitro metabolic pathways be mapped for this compound, and what are the key enzymes involved?

  • Liver Microsome Assays : Incubate with human hepatocytes and analyze metabolites via LC-HRMS. Primary pathways include N-demethylation (CYP3A4) and O-dealkylation (CYP2C19), producing 2-hydroxyphenoxy derivatives .
  • Metabolite Identification : Compare fragmentation patterns with reference standards (e.g., 3-carboxymethyl-4-hydroxy analogs) .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Process Optimization : Use Design of Experiments (DoE) to evaluate factors like stoichiometry (1:1.2 amine:alkylating agent), mixing speed, and drying time.
  • Quality Control : Implement inline FTIR to monitor reaction progression and ensure consistent impurity profiles (<0.5% by area normalization) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.